2-Cyano-6-formylisonicotinic acid
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Overview
Description
2-Cyano-6-formylisonicotinic acid is an organic compound with a unique structure that includes a cyano group (-CN) and a formyl group (-CHO) attached to an isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-formylisonicotinic acid can be achieved through several methods. One common approach involves the cyanation of 2-iodo-6-formylisonicotinic acid using a copper catalyst system. The reaction typically employs potassium hexacyanoferrate(II) as a cyanide source and N,N,N’,N’-tetramethylethylenediamine (TMEDA) as a ligand . The reaction conditions are generally mild, making this method suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for scalability and cost-effectiveness. The use of eco-friendly and low-cost reagents, such as potassium hexacyanoferrate(II), is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-formylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano and formyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the cyano and formyl groups under basic or acidic conditions.
Major Products
Oxidation: 2-Cyano-6-carboxyisonicotinic acid.
Reduction: 2-Amino-6-formylisonicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-6-formylisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Cyano-6-formylisonicotinic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The formyl group can form covalent bonds with amino groups in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-6-methoxyisonicotinic acid: Similar structure but with a methoxy group instead of a formyl group.
2-Cyano-6-hydroxyisonicotinic acid: Similar structure but with a hydroxy group instead of a formyl group.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H4N2O3 |
---|---|
Molecular Weight |
176.13 g/mol |
IUPAC Name |
2-cyano-6-formylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H4N2O3/c9-3-6-1-5(8(12)13)2-7(4-11)10-6/h1-2,4H,(H,12,13) |
InChI Key |
MNBDAORMKGWSLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C#N)C(=O)O |
Origin of Product |
United States |
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